(Z)-2-(Trifluoromethyl)-3-(4-chlorophenyl)acrylic acid
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Overview
Description
(Z)-2-(Trifluoromethyl)-3-(4-chlorophenyl)acrylic acid is an organic compound characterized by the presence of a trifluoromethyl group and a chlorophenyl group attached to an acrylic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-(Trifluoromethyl)-3-(4-chlorophenyl)acrylic acid typically involves the trifluoromethylation of carbon-centered radical intermediates. One common method is the radical trifluoromethylation of alkenes using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts under photochemical or thermal conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance yield and purity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl and chlorophenyl groups can participate in nucleophilic substitution reactions, particularly under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium hydroxide, potassium tert-butoxide, and various nucleophiles.
Major Products:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and alkanes.
Substitution: Formation of substituted trifluoromethyl and chlorophenyl derivatives.
Scientific Research Applications
(Z)-2-(Trifluoromethyl)-3-(4-chlorophenyl)acrylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Mechanism of Action
The mechanism of action of (Z)-2-(Trifluoromethyl)-3-(4-chlorophenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The chlorophenyl group may contribute to the compound’s binding affinity and specificity for certain receptors or enzymes, influencing its biological activity .
Comparison with Similar Compounds
- (Z)-2-(Trifluoromethyl)-3-(4-bromophenyl)acrylic acid
- (Z)-2-(Trifluoromethyl)-3-(4-fluorophenyl)acrylic acid
- (Z)-2-(Trifluoromethyl)-3-(4-methylphenyl)acrylic acid
Comparison:
- Uniqueness: The presence of the chlorophenyl group in (Z)-2-(Trifluoromethyl)-3-(4-chlorophenyl)acrylic acid distinguishes it from its analogs, potentially altering its reactivity and biological activity.
- Reactivity: The electron-withdrawing effect of the chlorine atom can influence the compound’s reactivity in substitution and addition reactions.
- Biological Activity: The specific substitution pattern may affect the compound’s interaction with biological targets, leading to differences in pharmacological properties .
Properties
IUPAC Name |
(Z)-3-(4-chlorophenyl)-2-(trifluoromethyl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3O2/c11-7-3-1-6(2-4-7)5-8(9(15)16)10(12,13)14/h1-5H,(H,15,16)/b8-5- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYEXJTPCTYVZOA-YVMONPNESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C(=O)O)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(/C(=O)O)\C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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